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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and administration of
MC180295, a potent and selective CDK9 inhibitor, in preclinical mouse models. The information
is compiled from published in vivo efficacy and pharmacokinetic studies.

Introduction

MC180295 is a novel small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key
regulator of transcriptional elongation.[1] Inhibition of CDK9 has been shown to reactivate
epigenetically silenced tumor suppressor genes, making it a promising target for cancer
therapy.[1][2] MC180295 is a racemic mixture of two enantiomers, MC180379 and MC180380,
with MC180380 demonstrating higher potency.[3] Both the racemic mixture and its more active
enantiomer have shown significant anti-tumor efficacy in mouse models of Acute Myeloid
Leukemia (AML) and colon cancer.[3] These notes are intended to provide researchers with the
necessary information to design and execute in vivo studies using MC180295 in mice.

Signaling Pathway of MC180295

MC180295 targets the CDK9/Cyclin T1 complex, also known as the positive transcription
elongation factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase Il from
a paused state to allow for productive gene transcription.[4] By inhibiting CDK9, MC180295
prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a
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downregulation of short-lived anti-apoptotic proteins and the reactivation of silenced tumor

suppressor genes.[1][2]
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Caption: Mechanism of action of MC180295 via CDK9 inhibition.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and in vivo dosing regimens
for MC180295 and its more potent enantiomer, MC180380, in mice.

Table 1: Pharmacokinetic Parameters of MC180295 in

Mice[3]
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Administrat Dose Cmax AUC
. Tmax (h) T% (h)
ion Route (mgl/kg) (ng/mL) (ng-h/mL)
Intravenous
1 258 0.08 192 0.9
(V)
Oral (PO) 2.5 30 0.5 114 2.1
Intraperitonea
10 1184 0.25 4001 15.8

| (IP)

Table 2: In Vivo Dosing Regimens for MC180295 and its
- : in Mice[3][5]

Mouse Cancer Administrat Dose Dosing
Compound .
Model Type ion Route (mglkg) Schedule
Colon Cancer Every other
MC180295 NSG 20
(SW48) day
Colon Cancer Every other
MC180380 NSG IP 20
(SW48) day
Colon Cancer Every other
MC180295 B6 IP 20
(CT26.CL25) day
AML (MV4- Every other
MC180380 NSG IP 20
11) day

Experimental Protocols
Formulation of MC180295 for In Vivo Administration

While the exact vehicle for MC180295 is not specified in the primary literature, a common

formulation for similar poorly soluble kinase inhibitors is a vehicle solution of DMSO, PEG300,

Tween 80, and saline. This protocol is a general guideline and may require optimization.

Materials:

e MC180295 powder
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Dimethyl sulfoxide (DMSO), sterile

Polyethylene glycol 300 (PEG300), sterile

Tween 80, sterile

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Sterile microcentrifuge tubes

Vortex mixer and/or sonicator

Procedure:

Calculate the required amount of MC180295 based on the desired dose (e.g., 20 mg/kg), the
number of mice, and their average weight. A typical dosing volume is 100 pL per 10 g of
body weight.

Prepare the vehicle solution. A common vehicle composition is 5-10% DMSO, 30-40%
PEG300, 5% Tween 80, and the remainder as saline or PBS.

Dissolve MC180295 in DMSO first. In a sterile microcentrifuge tube, add the calculated
amount of MC180295 powder. Add the required volume of DMSO and vortex thoroughly until
the compound is completely dissolved.

Add PEG300 and Tween 80. Add the required volumes of PEG300 and Tween 80 to the
DMSO solution and vortex to mix.

Add saline or PBS. Slowly add the saline or PBS to the mixture while vortexing to reach the
final desired concentration and volume.

Inspect the final formulation. The final solution should be clear and free of precipitates. If
necessary, sonicate briefly to aid dissolution.

Prepare the formulation fresh before each administration.

In Vivo Efficacy Study in Xenograft Mouse Models
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This protocol outlines a general workflow for assessing the anti-tumor efficacy of MC180295 in
a subcutaneous xenograft mouse model.[3][5]

1. Cancer Cell Culture
(e.g., SW48, MV4-11)

'

2. Subcutaneous/IV Implantation
of Cells into Mice

!

3. Tumor Growth Monitoring
(until palpable or detectable)

!

4. Randomization of Mice
into Treatment Groups

|

5. Treatment Administration
(MC180295 or Vehicle)

!

6. Monitor Tumor Volume
and Body Weight

'

7. Study Endpoint
(e.g., tumor size limit)

!

8. Tissue Collection
and Analysis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11784216/
https://www.benchchem.com/product/b608874?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Caption: Workflow for an in vivo xenograft study with MC180295.

Materials:

Appropriate mouse strain (e.g., NSG mice for human cell lines).[3]

Cancer cell lines (e.g., SW48 for colon cancer, MV4-11 for AML).[3]

Formulated MC180295 and vehicle control.

Sterile syringes and needles (e.g., 27-gauge).

Calipers for tumor measurement.

Animal balance.

Procedure:

o Cell Implantation: Subcutaneously inject the cancer cells into the flank of the mice. For AML
models like MV4-11, cells may be injected intravenously or intraperitoneally.[3][5]

e Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mms).
e Randomization: Randomly assign mice to treatment and control groups.

e Dosing and Administration:

[e]

Weigh each mouse to calculate the precise injection volume.

o Administer MC180295 or vehicle control via the chosen route (e.g., intraperitoneal
injection).

o For IP injection, restrain the mouse and inject into a lower abdominal quadrant, avoiding
the midline.

o Follow the dosing schedule as determined by the study design (e.g., 20 mg/kg every other
day).[3]

e Monitoring:
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o Measure tumor volume with calipers 2-3 times per week.
o Monitor the body weight of the mice as an indicator of toxicity.[3]

o Observe the general health and behavior of the animals.

e Endpoint: The study may be concluded when tumors in the control group reach a
predetermined size limit, or based on other ethical considerations.

e Analysis: At the end of the study, tumors and other tissues can be harvested for further
analysis (e.g., pharmacodynamic markers, histology).

Toxicity Monitoring

Toxicity of MC180295 and its enantiomers has been assessed by monitoring body weight and
performing complete blood counts.[3] In the reported studies, no overt toxicity was observed at
the efficacious doses.[3] Researchers should establish clear endpoints for toxicity, such as a
significant loss of body weight (e.g., >15-20%) or signs of distress in the animals.

Conclusion

MC180295 is a promising CDK9 inhibitor with demonstrated preclinical efficacy in mouse
models of cancer. The provided data and protocols offer a foundation for researchers to further
investigate its therapeutic potential. Careful consideration of the formulation, dosing regimen,
and toxicity monitoring will be crucial for obtaining robust and reproducible results in in vivo
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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